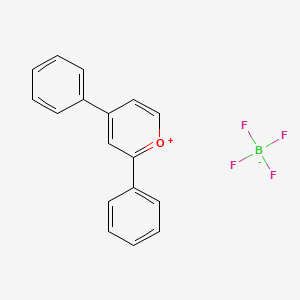

2,4-Diphenylpyrylium tetrafluoroborate

Description

Historical Context and Foundational Discoveries in Pyrylium (B1242799) Cation Chemistry

The investigation of pyrylium salts dates back over a century, with the first pyrylium salt, containing a perchlorate (B79767) counterion, being reported in 1911 by Baeyer. semanticscholar.org Despite this early discovery, pyrylium salts remained relatively underappreciated for approximately half a century. It wasn't until the 1960s that the significance of pyrylium salts as versatile precursors in a wide array of organic syntheses was fully realized. semanticscholar.org This resurgence of interest was driven by their utility in the synthesis of other heterocyclic systems and their unique photophysical properties. semanticscholar.orgrsc.org

General Reactivity Principles Governing Pyrylium Salts

Pyrylium salts are characterized by a high degree of aromaticity, yet they are also highly reactive. researchgate.net The positively charged oxygen atom makes the pyrylium ring highly electrophilic, rendering it susceptible to attack by a wide range of nucleophiles. rsc.orgresearchgate.net This reactivity is a cornerstone of their synthetic utility.

The primary mode of reaction for pyrylium salts involves the addition of a nucleophile to the pyrylium ring, which can be followed by ring-opening or ring-transformation reactions. researchgate.net This allows for the conversion of the pyrylium ring into a variety of other carbo- and heterocyclic systems. For instance, pyrylium salts can be transformed into pyridines, pyridinium (B92312) salts, furans, phosphinines, and thiopyrylium (B1249539) salts through reactions with appropriate nucleophiles. nih.gov

Due to the ionic nature of pyrylium salts, they are often insoluble in many common organic solvents like toluene (B28343) or diethyl ether, which can facilitate their purification by simple washing procedures. semanticscholar.org

Academic Research Trajectories for 2,4-Diphenylpyrylium Tetrafluoroborate (B81430)

While the broader class of pyrylium salts has been the subject of extensive research, academic studies focusing specifically on 2,4-diphenylpyrylium tetrafluoroborate are less common in publicly available literature. Much of the research has centered on the closely related 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate. The research trajectories for pyrylium salts, in general, have been directed towards their applications as:

Photosensitizers and Photocatalysts: Their excellent absorption and fluorescence properties have made them attractive candidates for use as light emitters and photocatalysts in various organic transformations. semanticscholar.orgrsc.org

Precursors for Heterocyclic Synthesis: The high reactivity of the pyrylium ring towards nucleophiles has been widely exploited for the synthesis of a diverse range of heterocyclic compounds. rsc.orgresearchgate.netnih.gov

Building Blocks for Complex Architectures: In recent decades, pyrylium salt chemistry has emerged as a powerful tool for the construction of complex macrocycles and metallo-supramolecules. semanticscholar.orgrsc.orgresearchgate.net

It is important to note that while these are the general research trends for pyrylium salts, specific and detailed research findings for this compound are not as prevalent in the surveyed literature.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-diphenylpyrylium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13O.BF4/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15;2-1(3,4)5/h1-13H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQMGBPYNJPPRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 2,4 Diphenylpyrylium Tetrafluoroborate

The fundamental properties of a chemical compound are crucial for its application in research and synthesis. The following table summarizes the known chemical and physical properties of 2,4-diphenylpyrylium tetrafluoroborate (B81430).

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃BF₄O | nih.gov |

| Molecular Weight | 320.1 g/mol | nih.gov |

| Appearance | Not available in surveyed literature | |

| Melting Point | 257 °C (computed) | nih.gov |

| Solubility | Not available in surveyed literature | |

| Stability | Not available in surveyed literature |

Note: Some data is computed and has not been experimentally verified in the available literature.

Mechanistic Investigations of Pyrylium Formation and Transformative Reactions

Reaction Mechanisms in Pyrylium (B1242799) Ring Synthesis

The formation of the 2,4-diphenylpyrylium ring is a multi-step process, typically commencing with the synthesis of a chalcone (B49325) precursor followed by a Lewis acid-mediated cyclization. Each step is governed by specific mechanistic principles that dictate the reaction's efficiency and outcome.

Mechanistic Pathways of Chalcone-Acetophenone Condensation

The synthesis of the pyrylium ring often begins with the formation of a chalcone (1,3-diphenyl-2-propen-1-one), which serves as a key intermediate. This is typically achieved through a Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with a benzaldehyde (B42025). rsc.org This condensation can be catalyzed by either an acid or a base.

In the context of pyrylium salt synthesis, the reaction is generally performed under acidic conditions, which aligns with the subsequent acid-catalyzed cyclization step. The mechanism proceeds via the following key steps:

Protonation of Acetophenone: The acid catalyst protonates the carbonyl oxygen of acetophenone, increasing the electrophilicity of the carbonyl carbon.

Enolization: The protonated acetophenone undergoes tautomerization to its enol form.

Aldol (B89426) Addition: The electron-rich enol attacks the carbonyl carbon of benzaldehyde.

Dehydration: The resulting aldol addition product readily undergoes acid-catalyzed dehydration to yield the conjugated system of the chalcone.

This chalcone then acts as the C3 component for the subsequent reaction with another molecule of acetophenone (the C2 component) to build the C5 backbone of the pyrylium ring. researchgate.net

Role of Lewis Acid Coordination in Cyclization

The cyclization of the intermediate, a 1,5-dicarbonyl species (or its precursor chalcone and acetophenone), into the pyrylium ring is a critical step that requires the intervention of a strong acid, typically a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a Brønsted acid such as tetrafluoroboric acid (HBF₄). orientjchem.orggpgcpurola.ac.in The Lewis acid plays a multifaceted role in the reaction cascade.

The generally accepted mechanism involves the following:

Michael Addition: The enol or enolate of acetophenone adds to the β-carbon of the chalcone in a Michael-type addition. This step is promoted by the Lewis acid, which coordinates to the carbonyl oxygen of the chalcone, enhancing its electrophilicity.

Formation of 1,5-Diketone: This addition leads to the formation of a 1,5-pentanedione derivative.

Cyclization and Dehydration: The Lewis acid then catalyzes the intramolecular cyclization of the 1,5-diketone. It coordinates to one of the carbonyl oxygens, facilitating a nucleophilic attack from the enol form of the other ketone. This is followed by a sequence of dehydration steps, leading to the formation of the stable, aromatic pyrylium cation. The tetrafluoroborate (B81430) anion is incorporated as the counter-ion. researchgate.net

The choice of Lewis acid can significantly influence the reaction pathway and yield. nih.gov Boron trifluoride is particularly effective in mediating the cyclization and dehydration steps required to form the aromatic pyrylium ring. orientjchem.org

Table 1: Key Intermediates in the Synthesis of 2,4-Diphenylpyrylium Cation

| Compound Name | Structure | Role in Synthesis |

| Acetophenone | C₆H₅COCH₃ | C2 component, reacts with benzaldehyde and chalcone |

| Benzaldehyde | C₆H₅CHO | C1 component for chalcone synthesis |

| Chalcone (1,3-Diphenyl-2-propen-1-one) | C₆H₅COCH=CHC₆H₅ | C3 component, intermediate formed from acetophenone and benzaldehyde |

| 1,3,5-Triphenyl-1,5-pentanedione | C₆H₅COCH₂CH(C₆H₅)CH₂COC₆H₅ | 1,5-Diketone intermediate, undergoes cyclization |

Intramolecular 6-endo-dig Cyclization Processes

While the condensation of a chalcone and an acetophenone is a standard route, the formation of six-membered oxygen heterocycles like pyrans and pyrones can also be understood through the principles of intramolecular cyclization, specifically following Baldwin's rules. A key process in this context is the 6-endo-dig cyclization. rsc.orgscripps.edu

This type of cyclization involves a nucleophilic attack on a carbon-carbon triple bond (an alkyne). The nomenclature indicates:

6: A six-membered ring is formed.

endo: The bond being broken is part of the newly formed ring.

dig: The electrophilic carbon is part of a digonal (sp-hybridized) system, i.e., an alkyne.

In the synthesis of substituted 2-pyrones, for instance, the intramolecular cyclization of an ester onto an alkyne can proceed via a 6-endo-dig pathway. nih.gov Although not the primary described route for 2,4-diphenylpyrylium tetrafluoroborate from chalcones, the formation of the dihydropyran ring intermediate during the synthesis from the 1,5-diketone precursor follows a related 6-endo-trig cyclization principle (where the attack is on a trigonal, sp²-hybridized carbon of a protonated carbonyl group). The favorability of these cyclizations is governed by stereoelectronic factors, where the trajectory of the attacking nucleophile relative to the plane of the π-system is crucial. scripps.edu Theoretical studies and experimental results show that while 5-exo cyclizations are generally favored, 6-endo cyclizations can be achieved, particularly when promoted by catalysts or specific substrate geometries. rsc.orgnih.gov

Mechanisms of Nucleophilic Attack and Ring Interconversions

The positively charged oxygen atom in the pyrylium ring makes the α (C2, C6) and γ (C4) positions highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions often lead to ring-opening and subsequent recyclization into different heterocyclic or carbocyclic systems.

ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) Mechanism

The reaction of pyrylium salts with certain nucleophiles, particularly nitrogen-based ones like primary amines, often proceeds through an ANRORC mechanism. wikipedia.org This mechanistic pathway is fundamental to the conversion of pyrylium salts into pyridinium (B92312) salts and pyridines. researchgate.netnih.gov

The sequence for the reaction of a 2,4,6-trisubstituted pyrylium salt with a primary amine (R-NH₂) is as follows:

Addition of Nucleophile (AN): The amine attacks one of the α-positions (C2 or C6) of the pyrylium ring. This is a reversible step that forms a 2H-pyran derivative. researchgate.net

Ring Opening (RO): The pyran intermediate is a cyclic enol ether, which is unstable under the reaction conditions. It undergoes a spontaneous, electrocyclic ring-opening to form an open-chain pentadienone derivative. This intermediate contains an imine or enamine functionality. orientjchem.orgnih.gov

Ring Closure (RC): The open-chain intermediate then undergoes a conformational change to allow for an intramolecular condensation. The terminal amino group attacks the carbonyl at the other end of the chain (C5), followed by dehydration, to form a new six-membered ring, resulting in a stable, aromatic pyridinium salt. researchgate.net

This ANRORC pathway is a powerful synthetic tool, allowing the oxygen heteroatom of the pyrylium ring to be replaced by another heteroatom, providing access to a diverse range of other heterocyclic compounds. nih.govresearchgate.net

Radical Cation Formation and Pathways in Photoredox Processes

In recent years, 2,4,6-triarylpyrylium salts, including this compound, have gained prominence as potent organic photoredox catalysts. acs.orgresearchgate.net They function as powerful photo-oxidants under visible light irradiation. nih.gov

The general mechanism for a photoredox process catalyzed by a pyrylium salt is initiated by the absorption of light:

Photoexcitation: The pyrylium salt (Pyr⁺) absorbs a photon of visible light, promoting it to an excited state (Pyr⁺*).

Single Electron Transfer (SET): The excited pyrylium salt is a strong oxidizing agent. It can accept an electron from a suitable electron-donating substrate (S), resulting in the formation of a substrate radical cation (S•⁺) and a pyranyl radical (Pyr•). gpgcpurola.ac.inPyr⁺ + hν → Pyr⁺ * Pyr⁺ + S → Pyr• + S•⁺*

Substrate Reaction: The highly reactive substrate radical cation (S•⁺) can then undergo a variety of chemical transformations, such as cyclization, dimerization, or fragmentation, to form the desired product. sigmaaldrich.comnih.gov

Catalyst Regeneration: The pyranyl radical (Pyr•) is a transient species that must be converted back to the ground-state pyrylium salt (Pyr⁺) to complete the catalytic cycle. This typically occurs through a subsequent electron transfer step, often involving a reductive quencher or the radical anion of the product.

This ability to generate radical cations via photoinduced electron transfer (PET) makes pyrylium salts versatile catalysts for a wide array of organic transformations, including [2+2] cycloadditions and the synthesis of complex molecular architectures. gpgcpurola.ac.insigmaaldrich.com

Table 2: Research Findings on Pyrylium Salt Mechanisms

| Mechanistic Aspect | Key Finding | Significance | Reference |

| Pyrylium Synthesis | Boron trifluoride etherate acts as a crucial Lewis acid catalyst for the cyclization of chalcones and acetophenones. | Enables the efficient one-pot synthesis of the pyrylium ring system. | orientjchem.org |

| Nucleophilic Attack | Primary amines react with pyrylium salts via an ANRORC mechanism. | Provides a robust method for converting pyrylium salts into pyridinium salts and other N-heterocycles. | researchgate.netwikipedia.org |

| Photoredox Catalysis | Excited pyrylium salts act as strong single-electron oxidants, generating substrate radical cations. | Allows for the initiation of radical-based transformations under mild, visible-light conditions. | gpgcpurola.ac.inacs.orgnih.gov |

| Ring-Opening | Nucleophilic attack at the α-position leads to an unstable pyran which undergoes electrocyclic ring opening. | This ring-opened 1,5-dicarbonyl intermediate is key to the formation of new heterocyclic or carbocyclic products. | orientjchem.orgnih.gov |

Electron Transfer Mechanisms in Pyrylium-Sensitized Reactions

The general mechanism for a pyrylium-sensitized electron transfer reaction commences with the absorption of a photon by the pyrylium salt (Py+), promoting it to an excited singlet state (1Py+). This excited state can then undergo intersystem crossing to a longer-lived triplet state (3Py+). Both the excited singlet and triplet states are potent oxidants capable of accepting an electron from a suitable donor molecule (D).

The key steps in the electron transfer mechanism are as follows:

Excitation: The pyrylium salt absorbs light, leading to the formation of its excited state.

Py+ + hν → 1Py+* → 3Py+*

Single Electron Transfer (SET): The excited pyrylium salt abstracts an electron from a substrate molecule (D), generating a pyrylium radical (Py•) and a substrate radical cation (D•+).

1,3Py+* + D → Py• + D•+

Subsequent Reactions: The highly reactive substrate radical cation can then undergo a variety of transformations, such as cyclization, fragmentation, or reaction with other nucleophiles.

Catalyst Regeneration: The pyrylium radical (Py•) is typically regenerated back to the ground state pyrylium cation (Py+) by an electron transfer from an electron acceptor, often molecular oxygen, or through a back electron transfer (BET) from a reduced species in the reaction mixture.

This electron transfer mechanism is central to a variety of synthetic transformations. For instance, the photo-oxidation of various substrates is a well-documented application of pyrylium salt photosensitization. In some cases, the reaction proceeds via a sequential electron, proton, and electron transfer process, where molecular oxygen acts as the terminal electron acceptor. Furthermore, pyrylium salts have been shown to catalyze both energy transfer and electron transfer processes in reactions such as the E→Z isomerization of activated alkenes and the cyclization of cinnamic acids.

The photophysical properties of 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate, which inform its electron transfer capabilities, are summarized in the table below. These values highlight its strong absorption in the visible region and its high excited-state reduction potential, making it a powerful photo-oxidant.

| Property | Value | Solvent |

|---|---|---|

| Absorption Maximum (λmax) | 410 nm | Acetonitrile |

| Molar Absorptivity (ε) | 38,000 M-1cm-1 | Acetonitrile |

| Fluorescence Maximum (λfl) | 465 nm | Acetonitrile |

| Fluorescence Quantum Yield (Φf) | 0.84 | Acetonitrile |

| Triplet Energy (ET) | ~60 kcal/mol | - |

| Excited State Reduction Potential (E*red) | ~2.2 V vs SCE | - |

Stereochemical Aspects of Pyrylium-Mediated Transformations

Pyrylium salts have emerged as effective catalysts and reagents in a variety of stereoselective transformations, influencing the three-dimensional arrangement of atoms in the products. Their utility in controlling stereochemistry is evident in glycosylation reactions, dearomatization processes, and α-alkylation of aldehydes.

Stereoselective O-Glycosylations:

Commercially available pyrylium salts, including derivatives of this compound, have been successfully employed as organocatalysts in stereoselective O-glycosylations. rsc.orgnih.govresearchgate.net These reactions typically involve the use of glycosyl trichloroacetimidates as electrophiles and a range of alcohol or phenol (B47542) nucleophiles. rsc.orgnih.govresearchgate.net A key finding is that the stereochemical outcome of the glycosylation is often dependent on the anomeric configuration of the starting trichloroacetimidate (B1259523) donor. rsc.orgnih.govresearchgate.net

The reaction is proposed to proceed via an SN2-like substitution on the protonated electrophile. rsc.orgnih.gov This mechanism leads to an inversion of stereochemistry at the anomeric center. For example, the use of an α-trichloroacetimidate donor predominantly yields the β-glycoside, while a β-trichloroacetimidate donor leads to the α-glycoside. rsc.orgresearchgate.net The choice of the pyrylium salt catalyst can also influence the degree of stereoselectivity. chemrxiv.org

The following table summarizes the effect of different pyrylium salt catalysts on the stereoselectivity of a representative O-glycosylation reaction between an α-glucosyl trichloroacetimidate and a phenolic acceptor.

| Catalyst | Yield (%) | Diastereomeric Ratio (β:α) |

|---|---|---|

| 2,4,6-Triphenylpyrylium tetrafluoroborate | 85 | 4:1 |

| 2,4,6-Trimethylpyrylium tetrafluoroborate | 92 | >20:1 |

| Pyrylium tetrafluoroborate (unsubstituted) | 95 | >20:1 |

Enantioselective Dearomatization Reactions:

The electrophilic nature of pyrylium and benzopyrylium salts has been exploited in enantioselective dearomatization reactions. nih.gov These transformations convert flat, aromatic pyrylium systems into three-dimensional chiral molecules. In one approach, in situ generated benzopyrylium ions react with silyl (B83357) ketene (B1206846) acetals in the presence of a chiral anion-binding catalyst. nih.gov This methodology provides access to valuable chiral chromanones with high enantioselectivities. nih.gov

Enantioselective α-Alkylation of Aldehydes:

While not a direct use of this compound as the catalyst, it serves as a crucial precursor for the synthesis of pyridinium salts, which are then used as alkylating agents in enantioselective reactions. Primary amines can be converted into N-alkylpyridinium salts through reaction with pyrylium salts. These stable, crystalline pyridinium salts can then act as electrophiles in the chiral amine-catalyzed α-alkylation of aldehydes. rsc.orgnih.govbohrium.comrsc.orgchemrxiv.org This process often proceeds through a light-activated charge-transfer complex between the electron-deficient pyridinium salt and an electron-rich enamine intermediate, leading to the formation of α-alkylated aldehydes with high enantioselectivity. rsc.orgnih.govbohrium.comrsc.orgchemrxiv.org

Advanced Reactivity and Transformative Chemistry of 2,4 Diphenylpyrylium Tetrafluoroborate

Nucleophilic Ring Opening and Closure Reactions

The cornerstone of pyrylium (B1242799) salt chemistry is its reaction with nucleophiles. The process typically begins with the nucleophilic addition at one of the α-positions (C2 or C6) of the pyrylium ring. This attack disrupts the aromaticity and leads to the formation of a 2H-pyran intermediate. This intermediate is often unstable and can undergo electrocyclic ring-opening to yield a 1,5-dicarbonyl compound, specifically a pent-2-en-1,5-dione derivative. This open-chain intermediate is the crucial pivot point from which various new ring systems can be constructed through subsequent intramolecular condensation and cyclization, often involving the original nucleophile.

The reaction of 2,4-diphenylpyrylium tetrafluoroborate (B81430) with primary amines is a well-established and efficient method for the synthesis of 1-substituted-2,4-diphenylpyridinium tetrafluoroborates. These products are a specific class of N-alkylpyridinium salts often referred to as Katritzky salts. pharmaguideline.com

The mechanism involves the initial attack of the primary amine at an α-position of the pyrylium ring, leading to a 2H-pyran adduct. This intermediate then undergoes a ring-opening to form a glutacondialdehyde enamine derivative. Subsequent cyclization occurs as the nitrogen atom attacks the second carbonyl group, followed by dehydration to yield the stable, aromatic pyridinium (B92312) salt. wikipedia.org This transformation is known as the Zincke-König reaction.

This reaction is broadly applicable to a wide range of primary amines, including those with linear alkyl, branched alkyl, and benzyl (B1604629) groups. researchgate.net The reaction of 2,4,6-triarylpyrylium salts with various primary amines has been shown to proceed smoothly, often in solvents like ethanol (B145695) or dichloromethane (B109758) at reflux temperatures, to produce the corresponding pyridinium salts in good to excellent yields. researchgate.netrsc.org The reaction is also effective for converting amino acids into their corresponding pyridinium derivatives. nih.gov

Table 1: Synthesis of Pyridinium Salts from 2,4,6-Triarylpyrylium Salts and Primary Amines researchgate.net

| Pyrylium Salt Reactant | Amine | Product | Yield (%) |

| 2,4,6-Triphenylpyrylium (B3243816) tetrafluoroborate | n-Propylamine | 1-Propyl-2,4,6-triphenylpyridinium tetrafluoroborate | 59% |

| 2,4,6-Triphenylpyrylium tetrafluoroborate | n-Butylamine | 1-Butyl-2,4,6-triphenylpyridinium tetrafluoroborate | 56% |

| 2,4,6-Triphenylpyrylium tetrafluoroborate | Benzylamine | 1-Benzyl-2,4,6-triphenylpyridinium tetrafluoroborate | 54% |

| 2,4,6-Triphenylpyrylium tetrafluoroborate | Cyclopropylmethylamine | 1-(Cyclopropylmethyl)-2,4,6-triphenylpyridinium tetrafluoroborate | 37% |

| 2,4,6-Triphenylpyrylium tetrafluoroborate | Isopropylamine | 1-Isopropyl-2,4,6-triphenylpyridinium tetrafluoroborate | 25% |

The transformation of pyrylium salts into neutral pyridine (B92270) derivatives is a fundamental reaction that underscores their utility as synthetic intermediates. nih.gov This conversion is most commonly achieved by reacting the pyrylium salt with a simple nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org

The reaction with ammonia follows the same initial pathway as with primary amines: nucleophilic attack at the α-position, ring-opening to the 1,5-dicarbonyl intermediate, and subsequent ring-closure. When ammonia is used, the final dehydration step results in the formation of a neutral, aromatic pyridine ring. For 2,4-diphenylpyrylium tetrafluoroborate, this reaction would yield 2,4-diphenylpyridine. One-pot syntheses of 2,4,6-triarylpyridines often proceed via the in-situ formation of a pyrylium salt from an aldehyde and two ketone equivalents, which then reacts with ammonium acetate to give the final pyridine product. lew.ro

Similarly, reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of pyridine-N-oxides after the ring-closure and dehydration sequence. wikipedia.orgresearchgate.net

The versatile 1,5-dicarbonyl intermediate formed from the ring-opening of the pyrylium salt can be trapped by various reagents to form other heterocyclic systems beyond pyridines.

Pyrylium salts can be converted into furan (B31954) derivatives through oxidative ring contraction. A reported method involves the oxidation of pyrylium salts with aqueous hydrogen peroxide in the presence of perchloric acid to yield 2-acylfurans. pharmaguideline.com This transformation suggests a mechanism involving the oxidation of the pyrylium ring, followed by a rearrangement and ring contraction to form the five-membered furan ring system. Pyrylium salts are recognized as versatile precursors for the synthesis of various aryl furan derivatives. researchgate.net

Phosphinines, also known as phosphabenzenes, are phosphorus analogs of pyridine. This compound serves as a key precursor for these heterocycles. The synthesis involves an O⁺/P exchange reaction where the pyrylium salt is treated with a suitable phosphorus(III) nucleophile.

The reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with reagents such as tris(hydroxymethyl)phosphine (B1196123) (P(CH₂OH)₃) or tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃) leads to the formation of the corresponding 2,4,6-triphenylphosphinine. researchgate.net The mechanism is analogous to pyridine formation, involving nucleophilic attack of the phosphine (B1218219) at the α-position, ring-opening, and subsequent cyclization and elimination to form the aromatic phosphinine ring. While yields can be moderate, this remains a cornerstone method for accessing substituted phosphinine systems. researchgate.net

The oxygen heteroatom of a pyrylium salt can be exchanged for sulfur to produce the corresponding thiopyrylium (B1249539) salt. nih.gov This transformation is achieved by treating the pyrylium salt with a sulfur nucleophile, typically an alkali metal sulfide (B99878) like sodium sulfide. researchgate.net The reaction proceeds via nucleophilic attack of the sulfide ion, ring-opening, and re-closure with the sulfur atom to form the thiopyran ring, which then aromatizes to the thiopyrylium cation. Thiopyrylium salts are generally more stable than their pyrylium counterparts due to the greater polarizability and lower electronegativity of sulfur compared to oxygen. researchgate.net

Transformations into Other Heterocyclic Systems

Betaine (B1666868) Dyes

The reaction of this compound and its derivatives with specific nitrogen-based nucleophiles can lead to the formation of highly conjugated, intramolecular zwitterionic compounds known as betaine dyes. These dyes are of significant interest due to their solvatochromic properties, where the color of the dye solution is dependent on the polarity of the solvent.

A prominent example, analogous to the reactions of this compound, is the synthesis of pyridinium-based betaine dyes from 2,4,6-triarylpyrylium salts. When a pyrylium salt is treated with a 4-aminophenol (B1666318) derivative, a condensation reaction occurs. The amino group attacks the C-2 position of the pyrylium ring, leading to a ring-opening and subsequent re-cyclization to form a pyridinium ring. Deprotonation of the phenolic hydroxyl group yields the final neutral betaine dye. For instance, the reaction of a 2,4,6-triphenylpyrylium salt with 4-amino-2,6-di-tert-butylphenol (B1582558) results in the formation of 2,6-Di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate. researchgate.net This hydrophobic betaine dye crystallizes without any solvent of crystallization, a notable characteristic attributed to the bulky tert-butyl groups. researchgate.net

The general transformation involves the conversion of the cationic pyrylium heterocycle into a neutral, highly polarized pyridinium phenolate (B1203915) structure. nih.gov This process underscores the utility of pyrylium salts as versatile precursors for complex organic dyes. nih.gov

Table 1: Synthesis of a Representative Betaine Dye This table illustrates the synthesis of a well-studied betaine dye from a closely related triarylpyrylium salt, demonstrating the general reaction pathway.

| Pyrylium Salt Precursor | Nucleophile | Resulting Betaine Dye | Reference |

| 2,4,6-Triphenylpyrylium salt | 4-Amino-2,6-di-tert-butylphenol | 2,6-Di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate | researchgate.net |

Substituted Azulenes

This compound is a valuable reagent for the synthesis of substituted azulenes, which are bicyclic, non-benzenoid aromatic hydrocarbons known for their distinct blue-violet color. The reaction proceeds via a condensation-cyclization sequence with a cyclopentadienide (B1229720) anion. orgsyn.org

The established mechanism involves the nucleophilic attack of the sodium or lithium salt of cyclopentadiene (B3395910) at the C-2 position of the pyrylium ring. This is followed by ring-opening of the pyrylium heterocycle. A subsequent intramolecular condensation (ring-closure) and elimination of a water molecule leads to the formation of the seven-membered ring fused to the five-membered ring, yielding the azulene (B44059) core. The substituents from the pyrylium salt are retained on the seven-membered ring of the resulting azulene.

For example, in a reaction analogous to that of the diphenyl derivative, 2,4,6-trimethylpyrylium tetrafluoroborate reacts with sodium cyclopentadienide in anhydrous tetrahydrofuran (B95107) (THF). sciencemadness.org The reaction mixture turns a deep purple color, and after workup and purification, yields 4,6,8-trimethylazulene. sciencemadness.org Applying this methodology to this compound would be expected to produce 4,6-diphenylazulene. This synthetic route provides a convenient and direct method for accessing substituted azulenes from readily available pyrylium salts. orgsyn.orgsciencemadness.org

Reactivity with Other Nucleophiles (e.g., hydroxide, hydrogen sulfide anion)

The positively charged pyrylium ring of this compound is highly electrophilic and reacts readily with a variety of nucleophiles at the α (C2/C6) and γ (C4) positions.

Reaction with Hydrogen Sulfide Anion: this compound can be converted into its sulfur analog, 2,4-diphenylthiopyrylium tetrafluoroborate. This transformation is typically achieved by treating the pyrylium salt with a sulfide source, such as sodium sulfide (Na₂S) or hydrogen sulfide (H₂S). thieme-connect.dewikipedia.org In this reaction, the sulfide anion acts as the nucleophile, leading to the substitution of the oxygen heteroatom in the ring with a sulfur atom. wikipedia.orgthieme-connect.com The resulting thiopyrylium salts are generally more stable than their pyrylium counterparts due to the higher polarizability and lower electronegativity of sulfur compared to oxygen. wikipedia.org This reaction provides a direct and efficient route to thiopyrylium heterocycles, which are also important in materials science and as synthetic intermediates. thieme-connect.de

Table 2: Reactivity with Common Nucleophiles

| Nucleophile | Intermediate/Pseudobase | Final Product | Reference |

| Hydroxide (OH⁻) | 2-Hydroxy-2,4-diphenyl-2H-pyran | 1,3-Diphenyl-1,5-pentenedione | wikipedia.orgacs.org |

| Hydrogen Sulfide Anion (HS⁻/S²⁻) | 2-Mercapto-2,4-diphenyl-2H-thiopyran | 2,4-Diphenylthiopyrylium salt | thieme-connect.dewikipedia.org |

Photoinduced and Redox Reactivity

Oxidative Dimerization Reactions

While self-dimerization of the 2,4-diphenylpyrylium cation is not a commonly reported reaction, it serves as a powerful photosensitizer for the oxidative dimerization of other organic substrates. capes.gov.br Upon absorption of light, the pyrylium salt is promoted to an excited state with a high oxidation potential, enabling it to accept a single electron from a suitable donor molecule. The resulting radical cation of the substrate can then undergo dimerization.

A key example is the photosensitized dimerization of 1,1-diphenylethene using 2,4,6-triphenylpyrylium tetrafluoroborate (TPP) as the sensitizer. capes.gov.br In this process, the excited TPP oxidizes 1,1-diphenylethene to its radical cation. Two molecules of this radical cation can then couple to form a dimeric dication, which upon deprotonation yields the cyclobutane (B1203170) dimer.

In a related process, pyrylium salts can participate in redox-neutral cycloadditions that involve a coupling step. For instance, the reaction of 2,4,6-triarylpyrylium salts with 2H-azirines under blue light irradiation involves the single-electron oxidation of the azirine by the photoexcited pyrylium salt. gpgcpurola.ac.in This generates an azaallenyl radical cation and a triarylpyranyl radical. The subsequent coupling of these two radical species is a critical step in the pathway to forming tetrasubstituted pyrroles, demonstrating the pyrylium moiety's ability to facilitate complex bond-forming reactions that are mechanistically related to dimerization. gpgcpurola.ac.in

Photoredox Catalysis and Electron Transfer Processes

This compound and its triaryl analogs are highly effective organic photoredox catalysts. nih.govresearchgate.net Their utility stems from their strong absorption in the visible light spectrum, high fluorescence quantum yields, and, most importantly, the high oxidation potential of their excited state. nih.govnih.gov These properties make them potent photo-oxidants capable of initiating a wide range of chemical transformations via single-electron transfer (SET) mechanisms. rsc.orgacs.org

Upon irradiation with visible light (typically blue light), the pyrylium salt is promoted to its first singlet excited state (*¹Py⁺). rsc.org This excited species can readily accept an electron from a suitable organic substrate (D), generating a pyranyl radical (Py•) and the substrate's radical cation (D•⁺). rsc.org

*Py⁺ + hν → ¹Py⁺ *¹Py⁺ + D → Py• + D•⁺

This initial electron transfer event activates the substrate, which can then participate in various subsequent reactions, including cyclizations, E→Z isomerizations, cycloadditions, and the generation of radicals for C-C bond formation. gpgcpurola.ac.inrsc.org 2,4,6-Triphenylpyrylium tetrafluoroborate (TPP) has been extensively used as a benchmark catalyst in this field. acs.org The free energy dependence of the fluorescence quenching of TPP by various electron donors has been shown to follow the predictions for an electron transfer mechanism. rsc.org The versatility of pyrylium salts as photoredox catalysts is enhanced by the ability to tune their redox potentials and optical properties by modifying the aryl substituents. parker-jenkins.com

Table 3: Photophysical and Redox Properties of a Representative Triarylpyrylium Salt Data for the closely related 2,4,6-triphenylpyrylium tetrafluoroborate (TPP) is provided as a reference.

| Property | Value | Notes | Reference |

| Absorption Max (λ_max) | ~400-460 nm | Varies with solvent | researchgate.net |

| Emission Max (λ_em) | ~470 nm | In acetonitrile | parker-jenkins.com |

| Excited State Energy (E₀,₀) | ~2.7-2.8 eV | Estimated from absorption/emission overlap | nih.gov |

| Excited State Redox Potential (E*red) | > +2.0 V vs SCE | A very strong oxidizing potential | nih.gov |

Reduction Reactions

This compound can undergo reduction through both chemical and electrochemical pathways. The reduction process targets the electron-deficient pyrylium cation.

Chemical Reduction: Treatment with strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), leads to the reduction of the pyrylium ring. cdnsciencepub.com This reaction typically yields the corresponding neutral, non-aromatic 2H- or 4H-pyran derivatives (pyranols or pseudo-bases). The position of hydride attack (C-2 vs. C-4) can be influenced by the substitution pattern on the ring. These pyran products are significantly less stable than the aromatic pyrylium salt precursor.

Electrochemical Reduction: The electrochemical reduction of pyrylium salts and their derivatives (like pyridinium salts) has been studied to understand their electron-accepting properties. nih.gov The single-electron reduction of the pyrylium cation generates a short-lived pyranyl radical. This radical is highly reactive and can undergo further reactions, such as dimerization or fragmentation, depending on the reaction conditions and the structure of the molecule. The reduction potential is a key parameter that quantifies the ease with which the pyrylium salt accepts an electron. This property is fundamental to its role in photoredox catalysis, where it is reduced in its excited state, and in electro-organic synthesis. nih.gov

Spectroscopic and Computational Characterization Methodologies for Pyrylium Systems

Spectroscopic Techniques for Structural Elucidation

Specific chemical shift (δ) and coupling constant (J) data for 2,4-diphenylpyrylium tetrafluoroborate (B81430) are not available in the reviewed literature. Characterization would typically involve assigning signals for the protons and carbons of the pyrylium (B1242799) ring and the two phenyl substituents. ¹⁹F NMR would be used to characterize the tetrafluoroborate anion.

Specific vibrational frequency data from FTIR and Raman spectroscopy for 2,4-diphenylpyrylium tetrafluoroborate, which would reveal characteristic stretches and bends of the pyrylium ring and phenyl groups, are not detailed in the available scientific literature.

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio (m/z). For the 2,4-diphenylpyrylium cation, the expected species would be [C₁₇H₁₃O]⁺.

A study utilizing this compound as a derivatizing agent identified the characteristic fragmented ion of the 2,4-diphenyl-pyranylium moiety at an m/z of 232.1. semanticscholar.org The theoretical exact mass of the 2,4-diphenylpyrylium cation (C₁₇H₁₃O⁺) is calculated to be 233.0961. The monoisotopic mass of the entire compound, this compound (C₁₇H₁₃BF₄O), is computed to be 320.0996 Da. nih.gov

Table 1: HRMS Data for the 2,4-Diphenylpyrylium Cation

| Ion | Formula | Calculated m/z | Observed m/z |

|---|---|---|---|

| [C₁₇H₁₃O]⁺ | C₁₇H₁₃O | 233.0961 | Data not available |

| Fragment | [C₁₇H₁₂]⁺ | 232.1000 (approx.) | 232.1 semanticscholar.org |

This table is partially populated based on available data. A full high-resolution mass spectrum would be required for complete validation.

A single-crystal X-ray diffraction study would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information. However, no published crystal structure for this compound could be located.

Electronic and Optical Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within the molecule and determine its maximum absorption wavelengths (λmax). This data is dependent on the solvent used. Specific λmax values for this compound are not available in the reviewed literature.

Advanced Applications in Organic Synthesis and Materials Science

Pyrylium (B1242799) Salts as Versatile Synthetic Precursors

Pyrylium salts, including 2,4-diphenylpyrylium tetrafluoroborate (B81430), are highly valuable intermediates in organic synthesis due to the reactivity of the pyrylium ring. This reactivity allows for the transformation of the pyrylium moiety into a variety of other cyclic and polymeric structures.

Building Blocks for Complex Heterocyclic Scaffolds

2,4-Diphenylpyrylium tetrafluoroborate serves as a key starting material for the synthesis of a diverse range of complex heterocyclic compounds. The pyrylium ring is an excellent electrophile, readily undergoing reactions with various nucleophiles. A primary application is in the synthesis of N-alkylpyridinium salts, often referred to as Katritzky salts, through reaction with primary amines nih.govresearchgate.net. These pyridinium (B92312) salts are themselves versatile intermediates, with the pyridinium moiety capable of acting as a leaving group in nucleophilic substitution reactions nih.govresearchgate.net.

Furthermore, pyrylium salts are instrumental in the construction of other nitrogen-containing heterocycles. For instance, visible light-mediated redox-neutral 1,3-dipolar cycloaddition of 2H-azirines with 2,4,6-triarylpyrylium tetrafluoroborate salts can produce tetrasubstituted pyrroles sigmaaldrich.com. In these reactions, the pyrylium salt can act as both a dipolarophile and a photosensitizer sigmaaldrich.com. The utility of pyrylium-derived compounds extends to the synthesis of other azaheterocycles, such as pyrazoles and pyridones, highlighting their importance as foundational building blocks in medicinal and materials chemistry chemrxiv.org.

Precursors for Poly(pyridinium salt)s and Other Polymeric Architectures

The reactivity of pyrylium salts with diamines has been harnessed to create novel polymeric materials. Specifically, bis(pyrylium salt)s can undergo a ring-transmutation polymerization reaction with diamines to form poly(pyridinium salt)s acs.org. These materials are a class of main-chain ionic polymers, also known as ionenes acs.org.

A notable example is the synthesis of a series of phenylated, aromatic poly(pyridinium tetrafluoroborate)s. This is achieved through the polymerization of a bis(2,6-diphenylpyrylium tetrafluoroborate) monomer with various aromatic diamines Current time information in Greenville County, US.. These polymers are often soluble in polar aprotic solvents and can be cast into tough, flexible films Current time information in Greenville County, US.. The introduction of long alkyl chains or flexible linkages into the polymer backbone can enhance solubility, facilitating the processing of these materials into thin films or fibers acs.org.

Table 1: Examples of Poly(pyridinium salt)s Synthesis

| Monomer 1 (Bispyrylium Salt) | Monomer 2 (Diamine) | Resulting Polymer | Reference |

| 4,4'-(1,4-phenylene)bis(2,6-diphenylpyrylium tetrafluoroborate) | Aromatic diamines | Phenylated, aromatic poly(pyridinium tetrafluoroborate)s | Current time information in Greenville County, US. |

| 4,4′-(1,4-phenylene)bis(2,6-diphenylpyrylium p-toluene sulfonates) | 9,9′-dioctyl-9H-fluorene-2,7-diamine | Poly(pyridinium salt)s-fluorene main-chain ionic polymers | acs.org |

Construction of Macrocyclic and Metallo-Supramolecular Assemblies

While direct applications of this compound in the construction of macrocycles and metallo-supramolecular assemblies are not extensively documented, its role as a precursor to pyridinium salts is significant in this context. Pyridinium salts can be incorporated into ligands for the coordination-driven self-assembly of metallo-supramolecular structures researchgate.net. This strategy allows for the creation of complex, highly ordered architectures with specific functions rsc.org. For example, pyridinium salt photosensitizers have been combined with conventional chromophores through condensation reactions and subsequent coordination-driven self-assembly to construct novel metallo-supramolecular photosensitizers researchgate.net. This approach leverages the principles of complementarity and orthogonal arrangements of ligands at a metal ion site to control the connectivity and geometry of the final assembly rsc.org.

Roles in Photocatalysis and Photosensitization

This compound and related pyrylium salts exhibit potent photocatalytic and photosensitizing properties, making them valuable in a range of light-driven chemical transformations.

Organic Photoredox Catalysis in C-H Bond Functionalization

Photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds through the direct functionalization of C-H bonds orgsyn.org. In this arena, pyrylium salts, such as the closely related 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (TPT), have demonstrated efficacy as organic photoredox catalysts nih.gov. TPT has been successfully employed in the intramolecular benzylic cyclization for the synthesis of ethers and lactones nih.gov. The proposed mechanism involves the initial oxidation of an arene, followed by deprotonation to generate a benzylic radical. This radical is then trapped by molecular oxygen, ultimately leading to a benzylic alcohol that undergoes intramolecular cyclization nih.gov. This type of reactivity showcases the potential of pyrylium salts to facilitate challenging C-H functionalization reactions under mild, light-induced conditions.

Table 2: Research Findings in Photoredox Catalysis

| Catalyst | Reaction Type | Key Transformation | Reference |

| 2,4,6-Triphenylpyrylium tetrafluoroborate (TPT) | Intramolecular Benzylic Cyclization | C-H functionalization to form ethers and lactones | nih.gov |

| Mesitylacridinium perchlorate (B79767) | Heteroarylation of 2-trifluoroborato-4-chromanones | Minisci-type C-H functionalization | sigmaaldrich.com |

Photoinduced Polymerization Techniques (e.g., RAFT)

Photoinduced polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer excellent control over polymer architecture and molecular weight distribution researchgate.net. The core of these methods often relies on a photosensitizer or photocatalyst to initiate and control the polymerization process upon light irradiation nih.gov. Pyrylium salts are known to be effective photosensitizers in various photochemical reactions researchgate.net.

In the context of photoinduced RAFT, particularly Photoinduced Electron/Energy Transfer (PET)-RAFT, a photosensitizer absorbs light and initiates an electron transfer process with the RAFT agent, leading to the generation of radicals that commence polymerization nih.govnih.gov. While specific studies detailing the use of this compound in RAFT polymerization are not prevalent, its established role as an electron-transfer photosensitizer suggests its potential applicability in such systems acs.org. The general mechanism of PET-RAFT involves the excitation of the photosensitizer, which then transfers an electron to the chain transfer agent (CTA), causing its reductive cleavage and the formation of a radical that initiates polymerization nih.gov.

Oxidative Transformations of Organic Substrates

This compound and its derivatives are effective photosensitizers for a variety of oxidative transformations of organic substrates. These reactions are typically initiated by a photoinduced electron transfer (PET) process, where the excited pyrylium salt acts as a potent oxidant.

Upon absorption of visible light, the pyrylium salt is promoted to an electronically excited state, which can readily accept an electron from a suitable organic substrate. This process generates a substrate radical cation and the corresponding pyranyl radical. The substrate radical cation can then undergo a variety of subsequent reactions, often with molecular oxygen, to yield oxidized products.

A notable example of this reactivity is the photooxidation of sulfides. While specific studies on this compound are limited, research on the closely related 2,4,6-triphenylpyrylium tetrafluoroborate (TPT) provides significant insights. For instance, the visible-light-induced photooxidation of dibenzothiophene, sensitized by a TPT derivative, proceeds through an electron transfer mechanism to produce dibenzothiophene sulfoxide and sulfone with high conversion rates researchgate.net. This process is initiated by the excited sensitizer abstracting an electron from the sulfide (B99878), forming a sulfide radical cation which then reacts with oxygen researchgate.net. It is important to note that this mechanism does not involve the formation of superoxide, as the pyranyl radical does not react with molecular oxygen researchgate.net.

The general mechanism for these oxidative transformations can be summarized as follows:

Photoexcitation: The pyrylium salt absorbs light and is excited to its singlet or triplet state.

Electron Transfer: The excited pyrylium salt accepts an electron from the organic substrate, forming a substrate radical cation and a pyranyl radical.

Substrate Reaction: The substrate radical cation undergoes further reactions, such as nucleophilic attack (e.g., by water or alcohols) or reaction with oxygen, to form the final oxidized product.

Catalyst Regeneration: The pyranyl radical is typically regenerated to the ground state pyrylium salt through a subsequent electron transfer process, completing the catalytic cycle.

The efficacy of these transformations is dependent on the redox potentials of both the pyrylium salt and the organic substrate. The high oxidation potential of the excited state of pyrylium salts makes them suitable for the oxidation of a wide range of organic molecules.

Generation of Carbonyl Ylides and Other Reactive Intermediates

Beyond simple oxidative transformations, this compound can be employed as a photocatalyst to generate highly reactive intermediates, such as carbonyl ylides. These intermediates are valuable in organic synthesis for the construction of complex cyclic molecules through cycloaddition reactions.

The generation of carbonyl ylides from epoxides is a prominent application. In this process, the photoexcited pyrylium salt oxidizes the epoxide via a single-electron transfer (SET) mechanism. The resulting epoxide radical cation can then undergo C-C bond cleavage to form a carbonyl ylide and a radical cation.

While direct studies on this compound for this specific application are not extensively documented, the redesign of pyrylium photocatalysts to enhance their oxidative power has been shown to be effective in generating carbonyl ylides from benzylic epoxides. These more powerful pyrylium catalysts, such as 4-mesityl-2,6-diphenylpyrylium tetrafluoroborate, can be excited by visible light and possess high oxidation potentials necessary to initiate the reaction with challenging substrates.

The generated carbonyl ylides are 1,3-dipoles and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings. This strategy provides a mild and efficient method for the synthesis of complex molecular architectures under visible light irradiation at room temperature.

Other reactive intermediates can also be generated using pyrylium salt photocatalysis. For example, the photoexcitation of 2,4,6-triarylpyrylium salts in the presence of 2H-azirines leads to the formation of an azaallenyl radical cation and the triarylpyranyl radical researchgate.net. These intermediates can then couple to form tetrasubstituted pyrroles through a redox-neutral 1,3-dipolar cycloaddition pathway researchgate.net. This highlights the versatility of pyrylium salts in generating a diverse range of reactive species for synthetic applications.

Applications as Reagents in Specific Organic Transformations

In addition to its role as a photocatalyst, this compound serves as a valuable reagent in specific organic transformations, demonstrating its utility in both analytical and synthetic chemistry.

Derivatization Reagents in Analytical Chemistry

This compound has been identified as an effective derivatization reagent for the analysis of primary amines by mass spectrometry researchgate.net. Derivatization is a crucial technique in analytical chemistry used to modify analytes to enhance their detection and separation.

In this context, this compound selectively reacts with the primary amine groups of molecules such as catecholamines and amino acids researchgate.net. This reaction results in the formation of a stable, positively charged pyridinium salt derivative. The introduction of a permanent positive charge significantly improves the ionization efficiency of the analytes, particularly for techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry researchgate.net.

A comparative study of different derivatization reagents for catecholamines and amino acids revealed that this compound (referred to as DPP-TFB in the study) provided specific increases in the signal-to-noise ratios for GABA and dopamine researchgate.net. The derivatization process is typically straightforward and efficient.

| Analyte Class | Derivatization Reagent | Analytical Technique | Benefit |

| Catecholamines | This compound | MALDI-MS | Enhanced ionization efficiency and specific signal increase for dopamine. researchgate.net |

| Amino Acids | This compound | MALDI-MS | Improved detection and specific signal increase for GABA. researchgate.net |

This application underscores the importance of this compound in bioanalytical chemistry, enabling the sensitive and selective detection of important biomolecules.

C₅ Synthons in Multicomponent Reactions

Pyrylium salts, in general, are valuable C₅ synthons in organic synthesis, particularly in multicomponent reactions for the construction of heterocyclic compounds. The pyrylium ring can be viewed as a five-carbon building block that can react with various nucleophiles to generate a diverse array of products.

The most common application of pyrylium salts as C₅ synthons is in the synthesis of pyridine (B92270) derivatives. The reaction of a pyrylium salt with a primary amine leads to a ring-opening and subsequent recyclization to form a pyridinium salt. This transformation is a cornerstone in the synthesis of a wide variety of substituted pyridines and pyridinium compounds.

While specific examples detailing the use of this compound as a C₅ synthon in complex multicomponent reactions are not extensively reported, the underlying reactivity is well-established for the pyrylium class of compounds. The reaction with primary amines to form N-alkylpyridinium salts (Katritzky salts) is a robust and widely used transformation researchgate.netresearchgate.net.

The general scheme for this transformation is as follows:

Nucleophilic Attack: A primary amine attacks the C2 or C6 position of the pyrylium ring.

Ring Opening: The pyrylium ring opens to form an enaminone intermediate.

Ring Closure: Intramolecular condensation occurs between the terminal aldehyde or ketone and the amine to form a dihydropyridine intermediate.

Aromatization: The dihydropyridine intermediate eliminates a molecule of water to form the stable pyridinium salt.

This synthetic strategy allows for the incorporation of a wide range of substituents on the resulting pyridine ring, originating from both the pyrylium salt and the primary amine.

Emerging Applications and Future Research Directions

The unique properties of this compound and its derivatives continue to inspire new research directions, particularly in the field of photocatalysis.

Design and Synthesis of Tunable Photocatalysts

A significant area of future research lies in the design and synthesis of tunable photocatalysts based on the 2,4-diphenylpyrylium scaffold. The photophysical and electrochemical properties of pyrylium salts can be systematically modified by introducing different substituents onto the phenyl rings. This allows for the fine-tuning of properties such as light absorption, emission maxima, and redox potentials to match the requirements of specific chemical transformations.

Studies on 2,6-diarylpyryliums have demonstrated that their electronic absorption and emission maxima can be tuned over a significant range by varying the electronic nature of the substituents on the aryl groups researchgate.netresearchgate.net. For instance, the excited state reduction potential, a key parameter for photocatalytic activity, can be controlled over a wide range researchgate.netresearchgate.net.

Key Structure-Property Relationships for Pyrylium Photocatalysts:

| Property | Structural Modification | Effect |

| Absorption/Emission Wavelength | Introduction of electron-donating or withdrawing groups on the phenyl rings. | Shifts in the absorption and emission maxima (tunability over 80-100 nm). researchgate.netresearchgate.net |

| Excited State Redox Potential | Altering the electronic properties of the substituents. | Control over the oxidative or reductive power of the photocatalyst (tunability over nearly 1000 mV). researchgate.netresearchgate.net |

| Solubility and Stability | Modification of peripheral functional groups. | Improved performance in various reaction media and enhanced catalyst longevity. |

Future research will likely focus on the synthesis of a library of this compound derivatives with systematically varied substituents. This will enable the development of "designer photocatalysts" with tailored properties for specific applications, such as challenging C-H functionalization reactions, asymmetric catalysis, and polymer synthesis acs.org. The establishment of clear structure-property-activity relationships will be crucial for the rational design of these next-generation organic photocatalysts researchgate.netresearchgate.net.

Functionalization of Inorganic Surfaces and Monolayers

The derivatization of inorganic surfaces with organic molecules is a pivotal technique for tailoring their chemical and physical properties, enabling applications in sensing, catalysis, and electronics. This compound has been utilized as a reagent for the functionalization of specific inorganic surfaces, particularly in the context of analytical chemistry.

One notable application involves the coating of indium tin oxide (ITO) glass slides. frontiersin.orgnih.gov In mass spectrometry imaging, this compound is employed as a derivatization reagent that is sprayed onto tissue sections mounted on these conductive slides. frontiersin.orgnih.gov This process results in a functionalized surface that facilitates the detection and imaging of specific biomolecules. frontiersin.orgnih.gov

While direct studies on the formation of self-assembled monolayers of this compound are not extensively detailed in the available literature, the broader family of pyrylium salts has been explored for the functionalization of silica-based materials. For instance, mesoporous silica has been functionalized with pyrylium cations to create nanosensors. mdpi.com This suggests the potential for this compound to be similarly anchored to silica surfaces, leveraging the reactivity of the pyrylium ring. The interaction would likely involve the reaction of the pyrylium cation with surface hydroxyl groups on the silica, potentially after a surface modification step to introduce nucleophilic moieties.

The following table summarizes the reported use of this compound in surface functionalization:

| Inorganic Surface | Application | Method of Functionalization | Purpose of Functionalization |

| Indium Tin Oxide (ITO) Glass | Mass Spectrometry Imaging | Spray coating with a solution of this compound. frontiersin.orgnih.gov | Derivatization of analytes on the surface for enhanced detection and imaging. frontiersin.orgnih.gov |

Applications in Water Purification and Environmental Remediation

While direct applications of this compound in large-scale water purification have not been reported, the chemical properties of pyrylium salts, in general, suggest potential utility in environmental remediation and sensing. The cationic nature of the pyrylium ring is a key feature that can be exploited for the detection and removal of anionic pollutants.

Research into related compounds provides a basis for these potential applications. For example, polymers containing pyridinium salts, which can be synthesized from pyrylium salts, have demonstrated efficacy in capturing anions from water. rsc.org Specifically, poly(pyridinium salts) derived from bispyrylium salts have shown a high capacity for the uptake of perrhenate anions, which can serve as a model for other anionic pollutants. rsc.org This suggests that a polymer derived from 2,4-diphenylpyrylium could exhibit similar properties.

Furthermore, pyrylium-containing polymers have been developed as sensory materials for the colorimetric detection of cyanide in water. researchgate.net The detection mechanism relies on the reaction of the cyanide anion with the pyrylium cation, resulting in a noticeable color change. researchgate.net This indicates a potential role for this compound in the development of sensors for environmental monitoring.

The following table outlines the potential applications of this compound in water purification and environmental remediation based on the reactivity of related pyrylium compounds:

| Potential Application Area | Underlying Principle | Example from Related Compounds |

| Anion Capture | The cationic pyrylium ring can be incorporated into polymers to bind with and remove anionic pollutants. | Poly(pyridinium salts) synthesized from bispyrylium salts for the capture of ReO4− from water. rsc.org |

| Pollutant Sensing | The reaction of the pyrylium cation with specific anions can lead to a colorimetric or fluorometric response. | Pyrylium-containing polymers for the colorimetric sensing of cyanide in aqueous solutions. researchgate.net |

It is important to note that while the foundational chemistry of pyrylium salts supports these potential applications, further research is required to specifically evaluate the effectiveness of this compound in these contexts.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4-diphenylpyrylium tetrafluoroborate, and how can purity be optimized?

- Methodology : A common approach involves condensing substituted benzaldehyde and acetophenone derivatives in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O). For example, heating 4-fluorobenzaldehyde with 4-methylacetophenone and BF₃·Et₂O at 80°C for 16 hours yields pyrylium salts, followed by recrystallization from acetone .

- Purity Optimization : Use column chromatography (silica gel) for intermediate purification and recrystallization in aprotic solvents (e.g., acetone or acetonitrile) to remove unreacted starting materials. Monitor reaction progress via TLC (4:1 hexane:ethyl acetate) .

Q. What safety precautions are critical when handling this compound?

- Hazards : Classified as causing severe skin burns, eye damage (GHS Category 1C), and acute toxicity (oral, Category 4).

- Protocols : Use N95 masks, nitrile gloves, and safety goggles. Work in a fume hood to avoid inhalation. Store under nitrogen at 2–8°C to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing pyrylium salts?

- 1H/13C NMR : Solubility in deuterated acetone or DMSO-d₆ allows detection of aromatic protons (δ 7.0–9.0 ppm) and pyrylium ring carbons (δ 160–180 ppm).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M-BF₄]⁺ for C₂₄H₁₉O⁺ at m/z 323.2) .

- FT-IR : B-F stretching vibrations in BF₄⁻ appear at ~1050 cm⁻¹ .

Advanced Research Questions

Q. How do structural modifications (e.g., electron-withdrawing/donating substituents) affect the photophysical properties of pyrylium salts?

- Experimental Design : Synthesize derivatives with substituents like -OCH₃ (electron-donating) or -NO₂ (electron-withdrawing). Compare UV-Vis absorption maxima (λmax) in acetonitrile.

- Data Contradictions : Methoxy groups may redshift λmax due to extended conjugation, while nitro groups could cause hypsochromic shifts via electron withdrawal. Discrepancies in Stokes shifts may arise from solvent polarity effects .

Q. What challenges arise in scaling up pyrylium salt synthesis, and how can continuous flow methods address them?

- Challenges : Batch reactions face exothermicity risks and inconsistent mixing, leading to byproducts (e.g., dimerization).

- Flow Chemistry Solutions : Use microreactors for precise temperature control and residence time. For example, F₂ gas reactions in flow systems improve safety and yield for fluorinated intermediates .

Q. How can discrepancies in thermal stability data between pyrylium salts be resolved?

- Analysis : Perform thermogravimetric analysis (TGA) under nitrogen. Compare decomposition temperatures (Td) of salts with varying counterions (e.g., BF₄⁻ vs. ClO₄⁻).

- Contradictions : BF₄⁻ salts often exhibit higher Td (>250°C) due to stronger ionic interactions, whereas hygroscopic ClO₄⁻ salts may degrade faster. Confounding factors include trace moisture or impurities .

Q. What strategies improve the selectivity of pyrylium salts in sulfide ion detection via HPLC?

- Method Optimization : Pre-column derivatization with 2,4,6-triphenylpyrylium tetrafluoroborate (L1) at pH 7–8 enhances sulfide binding. Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for separation.

- Limitations : Interference from thiols requires masking agents (e.g., iodoacetamide) .

Methodological Considerations

Q. How can NMR titration experiments elucidate host-guest interactions involving pyrylium salts?

- Protocol : Titrate a guest molecule (e.g., sulfide) into a deuterated solution of the pyrylium salt. Monitor chemical shift changes in aromatic protons (Δδ > 0.5 ppm indicates binding).

- Data Interpretation : Use Benesi-Hildebrand plots to calculate association constants (Ka). Ensure ligand purity >98% to avoid skewed results .

Q. What are the pitfalls in interpreting cyclic voltammetry (CV) data for pyrylium-based ionic liquids?

- Artifacts : Residual water or oxygen can cause redox peaks unrelated to the pyrylium moiety. Pre-purge electrolytes with argon.

- Validation : Cross-reference CV results with DFT-calculated HOMO/LUMO levels. Discrepancies >0.3 V suggest experimental artifacts .

Tables

Table 1 : Key Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₄H₁₉BF₄O | |

| Molecular Weight | 426.21 g/mol | |

| Melting Point | 250–251°C | |

| λmax (in MeCN) | 320–350 nm | |

| Storage Conditions | 2–8°C, dark, under N₂ |

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

| Byproduct | Cause | Solution |

|---|---|---|

| Dimeric pyrylium species | Prolonged heating | Reduce reaction time |

| BF₃ adducts | Excess Lewis acid | Use stoichiometric BF₃ |

| Oxidized derivatives | Air exposure | Conduct under inert gas |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.